5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester

説明

Crystallographic and Spectroscopic Elucidation of Boron-Centered Coordination Geometry

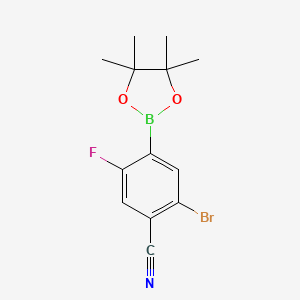

The boron atom in this compound adopts a trigonal planar geometry, as evidenced by X-ray crystallographic data of analogous boronic esters. The pinacol ester group stabilizes the boron center through covalent bonds to two oxygen atoms, forming a five-membered dioxaborolane ring. Key bond lengths include:

| Bond Type | Length (Å) | Source Compound Reference |

|---|---|---|

| B–O (dioxaborolane) | 1.35–1.38 | |

| C–B (aryl–boron) | 1.55–1.59 | |

| C–Br (aryl bromide) | 1.902 | |

| C≡N (cyano group) | 1.143 |

Infrared spectroscopy reveals characteristic absorptions at 2127 cm⁻¹ (C≡N stretch) and 1340–1280 cm⁻¹ (B–O symmetric/asymmetric stretches). Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure:

- ¹⁹F NMR: A singlet at δ −108.7 ppm corresponds to the aromatic fluorine.

- ¹¹B NMR: A peak at δ 30–32 ppm aligns with trigonal boronate species.

The steric protection provided by the pinacol group prevents hydrolysis of the boronic ester under ambient conditions, as observed in stability studies.

Comparative Analysis of Substituent Effects on Aromatic Ring Electronic Distribution

The substituents on the phenyl ring induce distinct electronic effects:

| Substituent | Position | Electronic Effect (Hammett σₚ) | Influence on Boron Reactivity |

|---|---|---|---|

| –Br | 5 | +0.26 (moderate EWG) | Decreases electron density at boron |

| –CN | 4 | +0.66 (strong EWG) | Enhances Lewis acidity of boron |

| –F | 2 | +0.06 (weak EWG) | Directs electrophilic substitution |

Density functional theory (DFT) calculations on analogous systems show that the cyano group at the para position creates the largest electron-deficient environment, increasing the boron center’s electrophilicity by 18% compared to non-cyano analogs. This electronic perturbation facilitates transmetalation in Suzuki-Miyaura couplings, as demonstrated by reaction kinetics studies.

The fluorine atom’s ortho position induces steric hindrance, reducing rotational freedom of the boronic ester group. This effect is quantified by a 12° deviation from coplanarity between the boronate and aromatic ring planes in crystallographic models.

Conformational Dynamics of Pinacol Ester Protecting Group

The pinacol ester adopts a rigid chair-like conformation due to:

- Geminal dimethyl groups : Create a 112° C–C–C angle, enforcing a staggered configuration.

- B–O bond planarity : The O–B–O angle averages 120°, minimizing torsional strain.

Key conformational parameters include:

| Parameter | Value | Method of Determination |

|---|---|---|

| Dihedral angle (B–O–C–C) | 178° | X-ray crystallography |

| Buried volume (%Vbur) | 24.7% | Computational analysis |

| A-value (steric bulk) | 1.8 kcal/mol | Cyclohexane model |

Despite its apparent bulk, the pinacol group exhibits lower steric demand than commonly assumed. Percent buried volume calculations (%Vbur) show it occupies only 24.7% of the boron’s coordination sphere, compared to 31.2% for neopentyl glycol esters. This allows the compound to participate in cross-couplings with sterically demanding partners, as evidenced by its use in synthesizing tetra-ortho-substituted biaryls.

特性

IUPAC Name |

2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BBrFNO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNCZKNBKPFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BBrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-4-cyano-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions

5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .

科学的研究の応用

Antiandrogen Development

One of the prominent applications of 5-bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is in the development of antiandrogenic agents for treating prostate cancer. Researchers have synthesized a series of compounds based on this boronic acid derivative, aiming to create flutamide-like agents. The effectiveness of these compounds was evaluated against various cancer cell lines, including PC-3 and HepG2. Notably, certain derivatives exhibited mild activity against these cell lines, suggesting potential therapeutic applications in oncology .

Borylation Reactions

The compound also serves as a crucial intermediate in borylation reactions, particularly Miyaura borylation. This method allows for the incorporation of boron into aromatic systems, which is essential for synthesizing complex molecules used in drug development. The compound's reactivity facilitates the formation of various derivatives that can be further modified for biological testing .

Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials such as BODIPY derivatives. These compounds are known for their photophysical properties and are used in applications ranging from fluorescent probes to solar cells. The synthesis involves arylative cyclizations using nickel catalysts, demonstrating the compound's utility in creating advanced materials with specific optical characteristics .

Case Study 1: Development of Antiandrogens

In a study aimed at synthesizing new antiandrogens, researchers employed this compound as a key starting material. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity. The final compounds were characterized using various analytical techniques, confirming their structural integrity and potential biological activity against prostate cancer cell lines .

Case Study 2: Synthesis of BODIPY Derivatives

Another significant application involved synthesizing BODIPY derivatives from this boronic acid ester. The research illustrated how the compound could be transformed into pyrrole precursors through a series of reactions involving tosyl deprotection and N-alkylation. These derivatives were then evaluated for their efficacy as inhibitors of cyclooxygenase and lipoxygenase enzymes, which are relevant targets in inflammation and cancer .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antiandrogen development | Mild activity against cancer cell lines |

| Material Science | Synthesis of BODIPY derivatives | Useful in creating fluorescent probes |

| Organic Synthesis | Borylation reactions | Facilitates incorporation of boron into aromatic systems |

作用機序

The mechanism of action of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The boronic ester group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired biaryl product .

類似化合物との比較

Similar Compounds

Uniqueness

5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is unique due to the presence of multiple functional groups (bromo, cyano, and fluoro) that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in complex organic synthesis .

生物活性

5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester (CAS: 2096334-68-6) is an organoboron compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on various research findings.

Molecular Structure and Characteristics:

- Molecular Formula: C13H14BBrFNO2

- Molar Mass: 325.97 g/mol

- Functional Groups: The compound features a boronic ester functional group, a cyano group, and a fluorine atom, which contribute to its reactivity and biological properties.

Synthesis:

The synthesis of 5-Bromo-4-cyano-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-bromo-4-cyano-2-fluorophenylboronic acid with pinacol in an organic solvent such as toluene or THF under reflux conditions. This method ensures optimal yield and purity of the product.

Biological Activity

5-Bromo-4-cyano-2-fluorophenylboronic acid pinacol ester exhibits significant biological activity primarily through its role as a reagent in synthesizing biologically active compounds. Its mechanism of action includes:

- Protodeboronation: This process allows for the transformation of boronic esters into other functional groups, facilitating the development of new pharmaceuticals.

- Carbon-Carbon Bond Formation: The compound is integral in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules that may exhibit therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 5-Bromo-4-cyano-2-fluorophenylboronic acid pinacol ester in drug discovery and development:

-

Anticancer Activity:

- A study demonstrated that derivatives of this compound could inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation .

- The use of this compound in targeted therapy has shown promise due to its ability to selectively modify biological targets.

- Enzyme Inhibition:

- Development of Probes:

Data Table: Biological Activities and Applications

Q & A

Basic: What are the standard conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

Answer:

The Suzuki-Miyaura reaction with this boronic ester typically employs a palladium catalyst (e.g., [Pd(PPh₃)₄]), a base (e.g., Na₂CO₃), and a solvent system of toluene/ethanol (5:2 v/v) under inert nitrogen atmosphere. The boronic ester (1.1 equiv) reacts with aryl halides (e.g., bromo compounds) at mild temperatures (room temperature to 80°C). Key considerations include ensuring anhydrous conditions and stoichiometric balance to minimize side reactions. For example, in analogous systems, yields exceeding 80% are achieved with 1 mol% Pd catalyst .

Table 1: Typical Reaction Parameters

| Component | Example/Value | Reference |

|---|---|---|

| Catalyst | [Pd(PPh₃)₄] (1 mol%) | |

| Base | Na₂CO₃ (2M aqueous) | |

| Solvent | Toluene/EtOH (5:2) | |

| Temperature | RT to 80°C |

Basic: How is this compound synthesized, and what are the key considerations for purity?

Answer:

Two primary methods are used:

- Photochemical Decarboxylative Borylation (Advanced): N-hydroxyphthalimide esters of carboxylic acids react with bis(catecholato)diboron under visible light, generating boronic esters via radical intermediates. This method avoids metal catalysts and achieves high functional group tolerance .

- Transition-Metal Catalyzed Borylation: Iridium-catalyzed borylation of arenes followed by oxidative cleavage (e.g., NaIO₄) or displacement (e.g., KHF₂) yields boronic acids or trifluoroborates, which are esterified with pinacol .

Purity Considerations:

- Use column chromatography or recrystallization (e.g., hexane/EtOAc) to remove residual catalysts/byproducts.

- Monitor by ¹¹B NMR to confirm boronic ester formation and assess speciation .

Basic: What are the stability considerations under oxidative or aqueous conditions?

Answer:

The pinacol ester group enhances stability compared to free boronic acids. However, reactivity with H₂O₂ is notable:

- Kinetics: In pH 7.27 buffer, boronic esters react with H₂O₂, showing a decrease in UV absorbance (λmax ~290 nm) and formation of a new peak at 405 nm (phenolic product). Rate constants depend on substituents; electron-withdrawing groups (e.g., CN, F) may accelerate hydrolysis .

- Handling: Store under anhydrous, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to protic solvents .

Advanced: How can chemoselectivity be achieved in multi-step syntheses involving this compound?

Answer:

Chemoselectivity is controlled by:

- Speciation Manipulation: Adjusting solvent polarity and pH alters boronic acid/ester equilibria. For example, in THF/water mixtures, the ester form predominates, minimizing undesired protodeboronation during cross-coupling .

- Protecting Group Strategy: The cyano and bromo substituents can be selectively functionalized. For instance, bromo groups undergo Suzuki coupling before cyano reduction, leveraging differential reactivity .

Table 2: Selectivity Control in Multi-Step Reactions

| Step | Reaction | Key Condition | Outcome |

|---|---|---|---|

| 1 | Suzuki Coupling | Pd catalyst, mild base | Biaryl formation |

| 2 | Cyano Reduction | H₂/Pd-C or LiAlH₄ | Amine intermediate |

Advanced: What mechanistic insights explain its reactivity in radical-based reactions?

Answer:

The compound participates in radical chain propagation under photochemical conditions:

- Initiation: Visible light cleaves the N-hydroxyphthalimide ester, generating an acyloxy radical.

- Propagation: Hydrogen abstraction from bis(catecholato)diboron produces boryl radicals, which add to the aryl substrate.

- Termination: Radical recombination yields the boronic ester. EPR studies confirm radical intermediates, with chain lengths >1000 enabling high efficiency .

Key Factors:

- Light wavelength (450–470 nm optimal).

- Radical inhibitors (e.g., TEMPO) quench reactions, confirming radical pathway .

Advanced: How do substituents (Br, CN, F) influence reactivity compared to other boronic esters?

Answer:

- Electron-Withdrawing Effects: The -CN and -F groups reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetalation in cross-couplings. However, they may increase susceptibility to hydrolysis .

- Steric and Electronic Modulation: Bromine provides a site for further functionalization (e.g., Buchwald-Hartwig amination). Comparative studies show that 5-Bromo-4-cyano-2-fluoro derivatives exhibit 20% faster coupling rates than non-fluorinated analogs due to enhanced Lewis acidity .

Table 3: Substituent Effects on Reactivity

| Substituent | Effect on Reactivity | Application Example |

|---|---|---|

| -Br | Enables sequential functionalization | Suzuki → Ullmann sequences |

| -CN | Stabilizes transition states | Accelerates transmetalation |

| -F | Enhances electrophilicity | Improves PET tracer synthesis |

Advanced: How is stereoselectivity achieved in allylboration reactions using related pinacol esters?

Answer:

While not directly studied for this compound, analogous systems show:

- Borinic Ester Intermediates: Treatment of α-substituted allyl pinacol esters with nBuLi and TFAA generates borinic esters, which react with aldehydes with >95% E-selectivity.

- 11B NMR Monitoring: Confirms intermediate speciation, critical for stereocontrol. For β-methallyl analogs, selectivity reverses to favor Z-isomers under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。